molecular formula C10H11NO5 B13415502 Cbz-D,L-alpha-Hydroxyglycine

Cbz-D,L-alpha-Hydroxyglycine

Cat. No.: B13415502
M. Wt: 225.20 g/mol
InChI Key: JQEZLSUFDXSIEK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an amide derivative of benzyloxy and hydroxyglycine, featuring functional groups of anisole and glycolic acid . This compound is primarily used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

The preparation of Cbz-D,L-alpha-Hydroxyglycine typically involves the following steps:

Chemical Reactions Analysis

Cbz-D,L-alpha-Hydroxyglycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cbz-D,L-alpha-Hydroxyglycine has several applications in scientific research:

Comparison with Similar Compounds

Cbz-D,L-alpha-Hydroxyglycine is similar to other carbamate protecting groups, such as:

Compared to Boc and Fmoc, this compound offers the advantage of being removed under neutral conditions through hydrogenation, making it suitable for sensitive substrates .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)/t8-/m0/s1

InChI Key

JQEZLSUFDXSIEK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.